1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride involves several steps. One common method includes the reaction of piperidine with 2-methoxyethanol under specific conditions to form the intermediate compound, which is then further reacted with a carboxylic acid derivative to yield the final product. The reaction conditions typically involve the use of a catalyst and controlled temperature and pressure .
Chemical Reactions Analysis
1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic applications and drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperidine-3-carboxylic acid hydrochloride: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical properties and reactivity.
1-(2-Ethoxyethyl)piperidine-3-carboxylic acid hydrochloride: The ethoxy group in this compound can result in variations in its chemical behavior compared to the methoxyethyl derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-6-5-10-4-2-3-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTVDQLDGORVFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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